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Compound of Interest

Compound Name: 5,5-Dimethylhexan-2-one

CAS No.: 14272-73-2

Cat. No.: B1278867 Get Quote

CAS Registry Number: 14272-73-2 Molecular Formula:

Molecular Weight: 128.21 g/mol IUPAC Name: 5,5-Dimethylhexan-2-one Synonyms: Methyl
neohexyl ketone; 2-Hexanone, 5,5-dimethyl-[1]

Executive Summary & Structural Significance[1][2]
5,5-Dimethylhexan-2-one represents a distinct class of "neo-structured" ketones.[1] Its

structure combines a reactive methyl ketone functionality with a bulky tert-butyl (neo-pentyl)

terminus, separated by an ethylene spacer.[1]

This molecule serves as a critical model in spectroscopic studies due to:

Steric Hindrance: The tert-butyl group exerts significant conformational control, affecting

chemical shifts in NMR.[1]

Fragmentation Selectivity: In Mass Spectrometry, the quaternary C5 carbon blocks standard

rearrangement pathways (specifically McLafferty rearrangement), making it a textbook

example of alpha-cleavage dominance.[1]

Synthetic Utility: It acts as a precursor for sterically crowded alcohols and tertiary amines in

medicinal chemistry.[1]
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Synthesis & Purification Workflow
High-purity isolation is prerequisite for accurate spectroscopic benchmarking.[1] The primary

synthetic route involves the oxidation of 5,5-dimethylhexan-2-ol.[1]

Experimental Protocol: Jones Oxidation
(Representative)[1]

Precursor: 5,5-Dimethylhexan-2-ol (CAS 31841-77-7).[1][2]

Reagent: Jones Reagent (

/

).[1]

Procedure:

Dissolve alcohol (10 mmol) in acetone (30 mL) at 0°C.

Add Jones reagent dropwise until an orange color persists.[1]

Quench with isopropanol (turns green).

Extract with

, wash with

and brine.

Purification: Fractional distillation (bp ~158-160°C).

Analytical Workflow Diagram
The following diagram outlines the logical flow from synthesis to data validation.
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Figure 1: Synthesis and analytical validation workflow for 5,5-Dimethylhexan-2-one.

Spectroscopic Data & Interpretation
Mass Spectrometry (EI-MS)
Method: Electron Ionization (70 eV).[1][3]

The mass spectrum of 5,5-Dimethylhexan-2-one is diagnostic due to the absence of the

McLafferty rearrangement.[1] Standard ketones with a gamma-hydrogen undergo a 6-

membered transition state rearrangement.[1] However, in this molecule, the gamma-position

(C5) is quaternary (bonded to C4, C6, and two methyls), possessing no hydrogens.[1]

Key Fragmentation Channels:

Alpha-Cleavage (Dominant): Cleavage adjacent to the carbonyl group yields the acetyl

cation (

) and the bulky alkyl radical.[1]

Inductive Cleavage: Formation of the stable tert-butyl cation (

).[1]
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Figure 2: Mass spectrometric fragmentation logic. Note the blocked McLafferty pathway.[1]

Nuclear Magnetic Resonance (NMR)
Solvent:

Reference: TMS (0.00 ppm)[1]

The

NMR spectrum is characterized by a clean separation of signals due to the "insulating" effect of
the quaternary carbon.[1]

NMR Data (400 MHz)
Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Note

0.90 Singlet 9H

Characteristic

tert-butyl signal;

sharp singlet.[1]

1.48 - 1.52 Triplet (distorted) 2H Hz.[1] Shielded

by alkyl chain.[1]

2.14 Singlet 3H
Typical methyl

ketone singlet.[1]

2.42 Triplet (distorted) 2H

Hz.[1]

Deshielded by

carbonyl

anisotropy.[1]

Interpretation: The ethylene bridge (

) appears as two triplets.[1] However, depending on the field strength, this can appear as an

system, leading to "roofing" effects where the inner lines of the triplets are more intense than
the outer lines.[1]
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NMR Data (100 MHz)
Shift (

, ppm)
Assignment Carbon Type

29.3
Methyls (

)

29.8 Methyl

30.2 Quaternary Carbon

36.5 Methylene

44.1 Methylene

209.5 Carbonyl

Infrared Spectroscopy (FT-IR)
Phase: Liquid Film (Neat) or

pellet.[1]

The IR spectrum confirms the non-conjugated ketone functionality and the presence of the tert-

butyl group.[1]
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Wavenumber (

)
Intensity Assignment Note

2960 - 2870 Strong Stretch alkyl stretching.[1]

1715 - 1718 Strong Stretch
Classic acyclic ketone

value.[1]

1465 Medium Bend Scissoring vibration.

1365 & 1390 Medium Bend

Gem-dimethyl

doublet. Diagnostic for

-butyl/isopropyl

groups.[1]

1160 Medium Skeletal stretch.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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